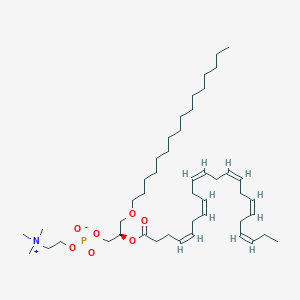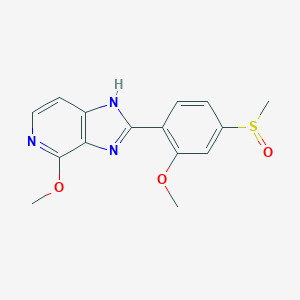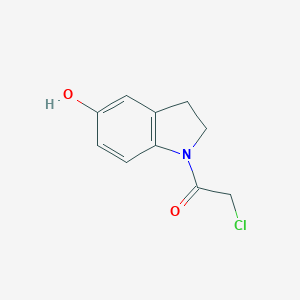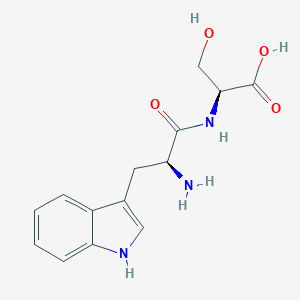![molecular formula C8H7N3O2S B145076 N-Méthyl-6-nitrobenzo[D]thiazol-2-amine CAS No. 132509-67-2](/img/structure/B145076.png)
N-Méthyl-6-nitrobenzo[D]thiazol-2-amine
Vue d'ensemble
Description
N-Methyl-6-nitrobenzo[d]thiazol-2-amine is a compound that can be synthesized through various chemical reactions involving nitro- and amino-substituted (hetero)arenes. The compound is related to a class of substances that have been studied for their potential applications in pharmaceuticals, materials science, and as ligands in complexation reactions that can affect emission color in fluorescent materials.
Synthesis Analysis
The synthesis of related compounds often involves one-pot reactions where multiple reactants are combined to form the desired product in a single step. For instance, a one-pot reductive methylation of nitro-substituted heteroarenes using a DMSO/HCOOH/Et3N system has been described, which is efficient and cost-effective . Similarly, thiazolium carbene catalysts have been used for the N-formylation and N-methylation of amines using CO2 as the carbon source, representing a sustainable approach . Another method involves the use of p-toluenesulfonic acid (p-TSA) in ethanol at elevated temperatures to synthesize N-methyl-3-nitro-aryl derivatives .
Molecular Structure Analysis
The molecular structure of N-Methyl-6-nitrobenzo[d]thiazol-2-amine and related compounds can be complex, with the potential for various substituents to influence the overall properties of the molecule. For example, the synthesis of 2-arylbenzothiazol-5-amines from N,N-dialkyl-3-nitroanilines involves the formation of a thiazole ring, which is a common structural motif in these types of compounds .
Chemical Reactions Analysis
Chemical reactions involving N-Methyl-6-nitrobenzo[d]thiazol-2-amine can lead to the formation of adducts with other molecules, such as carboxylic acids. These adducts can exhibit different types of hydrogen bonding and noncovalent interactions, which are crucial for the stability and properties of the resulting crystalline structures . Additionally, azo coupling reactions with diazonium compounds can lead to the formation of stable triazenes, which have been shown to be protonated at the heterocyclic nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl-6-nitrobenzo[d]thiazol-2-amine derivatives can be influenced by their molecular structure and the presence of various functional groups. For instance, the introduction of a nitrofuran moiety and triazole derivatives has been explored for anti-leishmanial activity . The analysis of ^13C NMR chemical shifts in related compounds has provided insights into the charge polarization and electronic effects of substituents on the aromatic system . The crystal structure of a related compound, 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine, reveals intermolecular hydrogen bonding that contributes to the formation of a supramolecular network .
Applications De Recherche Scientifique
Analyse électrochimique
Ce composé a été utilisé comme analyte modèle pour la détermination voltamétrique de substances organiques électrochimiquement réductibles .
Synthèse de dérivés
Il est impliqué dans la synthèse de dérivés d'acide 2-méthyl-4-nitro-2H-pyrazole-3-carboxylique [2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide .
Étude de l'inhibition de la COX
Le composé a été analysé pour son activité inhibitrice de la COX-1, ce qui est un aspect important dans l'étude des médicaments anti-inflammatoires .
Simulation de dynamique moléculaire
Visualisation 3D des simulations de dynamique moléculaire : ont été réalisées avec ce composé pour comprendre la stéréochimie, l'isomérie, l'hybridation et les orbitales .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-Methyl-6-nitrobenzo[D]thiazol-2-amine is the Cyclooxygenase-1 (COX-1) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
N-Methyl-6-nitrobenzo[D]thiazol-2-amine interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Result of Action
The molecular and cellular effects of N-Methyl-6-nitrobenzo[D]thiazol-2-amine’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-1, it reduces the production of prostaglandins, thereby decreasing the inflammatory response .
Propriétés
IUPAC Name |
N-methyl-6-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSNXQWUGURTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



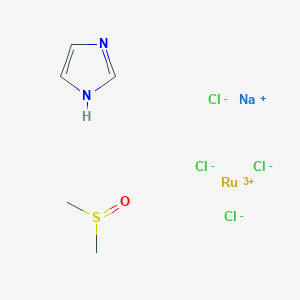


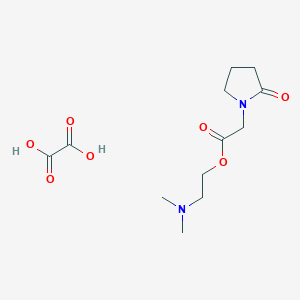
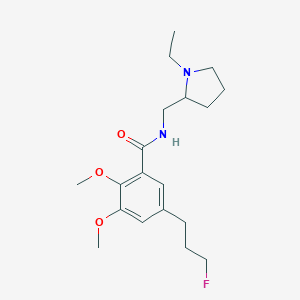
![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
